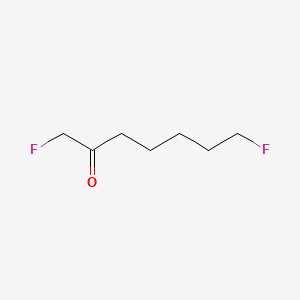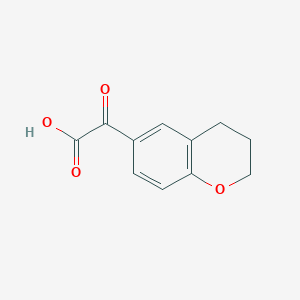
(S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamoyl chloride is a chemical compound with a complex structure that includes a trifluoromethyl group, a sulfamoyl chloride group, and a chiral center. This compound is of interest in various fields of chemistry and industry due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamoyl chloride typically involves the reaction of (S)-N-Methyl-1,1,1-trifluoro-2-propylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The reaction is typically performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfamoyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonamide and hydrochloric acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and water. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from reactions with this compound depend on the type of reaction. For example, substitution reactions with amines yield sulfonamides, while hydrolysis yields sulfonamide and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
(S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamoyl chloride has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamoyl chloride involves its reactivity with nucleophiles. The sulfamoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical and biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-1,1,1-trifluoro-2-propylamine: Similar structure but lacks the sulfamoyl chloride group.
Trifluoromethanesulfonyl chloride: Contains a trifluoromethyl group and a sulfonyl chloride group but lacks the chiral center and the N-methyl group.
Uniqueness
(S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamoyl chloride is unique due to its combination of a trifluoromethyl group, a sulfamoyl chloride group, and a chiral center. This combination imparts unique reactivity and properties that are not found in similar compounds.
Eigenschaften
Molekularformel |
C4H7ClF3NO2S |
|---|---|
Molekulargewicht |
225.62 g/mol |
IUPAC-Name |
N-methyl-N-[(2S)-1,1,1-trifluoropropan-2-yl]sulfamoyl chloride |
InChI |
InChI=1S/C4H7ClF3NO2S/c1-3(4(6,7)8)9(2)12(5,10)11/h3H,1-2H3/t3-/m0/s1 |
InChI-Schlüssel |
XGJHAAXYPJTPDR-VKHMYHEASA-N |
Isomerische SMILES |
C[C@@H](C(F)(F)F)N(C)S(=O)(=O)Cl |
Kanonische SMILES |
CC(C(F)(F)F)N(C)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



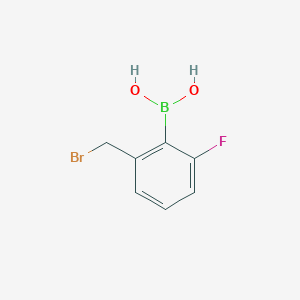

![2-((3AS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-2-methylpropanenitrile](/img/structure/B15201819.png)
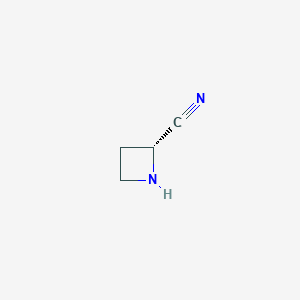
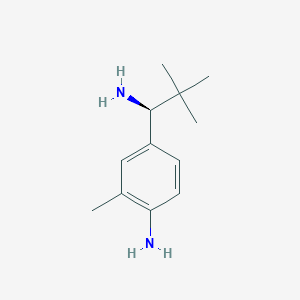
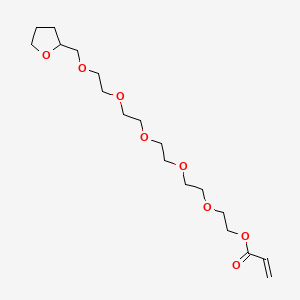
![N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride](/img/structure/B15201831.png)
![4'-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide](/img/structure/B15201847.png)
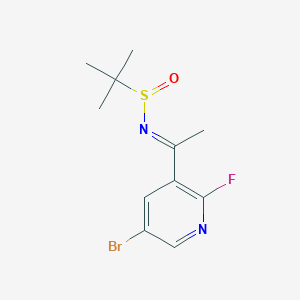
![(R)-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride](/img/structure/B15201871.png)
